molecular formula C7H10N2O4 B14065320 2-(5-Hydroxy-3-oxo-3,6-dihydropyrazin-1(2H)-yl)propanoic acid CAS No. 244161-09-9

2-(5-Hydroxy-3-oxo-3,6-dihydropyrazin-1(2H)-yl)propanoic acid

Cat. No.: B14065320
CAS No.: 244161-09-9
M. Wt: 186.17 g/mol
InChI Key: XEZFZJLURKGGTO-UHFFFAOYSA-N
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Description

2-(5-Hydroxy-3-oxo-3,6-dihydropyrazin-1(2H)-yl)propanoic acid is a complex organic compound that belongs to the class of pyrazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Hydroxy-3-oxo-3,6-dihydropyrazin-1(2H)-yl)propanoic acid typically involves the condensation of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Condensation Reactions: Using aldehydes and amines as starting materials.

    Cyclization Reactions: Forming the pyrazine ring through intramolecular cyclization.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Batch Processing: Where reactions are carried out in batches with precise control over temperature, pressure, and pH.

    Continuous Flow Synthesis: For large-scale production, continuous flow reactors may be used to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(5-Hydroxy-3-oxo-3,6-dihydropyrazin-1(2H)-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction to more reduced forms using reducing agents.

    Substitution: Substitution of functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Metal catalysts like palladium or platinum for specific reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development and therapeutic applications.

    Industry: Applications in materials science and as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(5-Hydroxy-3-oxo-3,6-dihydropyrazin-1(2H)-yl)propanoic acid involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate biological responses.

    Pathway Interference: Affecting metabolic or signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Hydroxy-3-oxo-3,6-dihydropyrazin-1(2H)-yl)acetic acid
  • 2-(5-Hydroxy-3-oxo-3,6-dihydropyrazin-1(2H)-yl)butanoic acid

Uniqueness

2-(5-Hydroxy-3-oxo-3,6-dihydropyrazin-1(2H)-yl)propanoic acid is unique due to its specific structure, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

CAS No.

244161-09-9

Molecular Formula

C7H10N2O4

Molecular Weight

186.17 g/mol

IUPAC Name

2-(3,5-dioxopiperazin-1-yl)propanoic acid

InChI

InChI=1S/C7H10N2O4/c1-4(7(12)13)9-2-5(10)8-6(11)3-9/h4H,2-3H2,1H3,(H,12,13)(H,8,10,11)

InChI Key

XEZFZJLURKGGTO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)N1CC(=O)NC(=O)C1

Origin of Product

United States

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